molecular formula C23H30ClNO4 B12587087 N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634185-27-6

N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12587087
CAS No.: 634185-27-6
M. Wt: 419.9 g/mol
InChI Key: NNVGYGAOJRUNHG-UHFFFAOYSA-N
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Description

N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated benzamide core substituted with two 3-methylbutoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in various substituted derivatives.

Scientific Research Applications

N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide is unique due to its specific substitution pattern and the presence of both hydroxyl and chloro functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

634185-27-6

Molecular Formula

C23H30ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

N-[2,5-bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C23H30ClNO4/c1-15(2)9-11-28-18-6-8-22(29-12-10-16(3)4)20(14-18)25-23(27)19-13-17(24)5-7-21(19)26/h5-8,13-16,26H,9-12H2,1-4H3,(H,25,27)

InChI Key

NNVGYGAOJRUNHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC(=C(C=C1)OCCC(C)C)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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